![molecular formula C18H23N5O2 B2384058 N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358309-41-7](/img/structure/B2384058.png)
N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Overview
Description
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers . The [1,2,4]triazolo[4,3-a]quinoxaline moiety is particularly interesting because it is isoelectronic with purines, making it a potential surrogate for the purine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as Fourier transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and high-resolution mass spectrometry (HRMS) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. These properties could be determined through various experimental techniques .Scientific Research Applications
- Compound 5 : This compound demonstrates excellent insensitivity to external stimuli (IS = 43 J) and a calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa) comparable to the secondary explosive benchmark CL-20. It holds promise as a secondary explosive .
- Azo Compound 10 : With remarkable thermal stability (Td = 305 °C) and superior calculated detonation performance (Dv = 9200 m/s, P = 34.8 GPa), compound 10 outperforms existing heat-resistant explosives. It has potential as a heat-resistant explosive .
- Compounds 14, 17, and 19 : These compounds are highly sensitive (IS ≤ 2 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa). They could find applications as primary explosives .
- Herbicides and Pesticides : Due to its properties, N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide could be explored for use in herbicides and pesticides. Its insecticidal, fungicidal, and herbicidal potential may contribute to crop protection .
- Novel Derivatives : The synthesis of N-substituted 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides could lead to new anticonvulsant agents. Further studies are needed to explore their efficacy .
Energetic Materials
Agricultural Applications
Anticonvulsant Agents
Future Directions
Mechanism of Action
Target of Action
Compounds with similar [1,2,4]triazolo[4,3-a]quinoxaline structures have been reported to exhibit various biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their observed biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
properties
IUPAC Name |
N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-4-9-15-19-20-17-18(25)22(12-16(24)21(5-2)6-3)13-10-7-8-11-14(13)23(15)17/h7-8,10-11H,4-6,9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBMYEWEWDLUIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
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